molecular formula C18H17ClN8 B2359851 5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile CAS No. 2320215-17-4

5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile

Cat. No.: B2359851
CAS No.: 2320215-17-4
M. Wt: 380.84
InChI Key: WOUAVOMZWDPSIZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chloro group, a nitrile group, and an azetidine ring. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused heterocyclic system that contains nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group could increase its polarity, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antimicrobial Activity

Some derivatives of the chemical compound have demonstrated pronounced antimicrobial activity. For instance, thienopyrimidine derivatives, closely related to the compound , showed significant antimicrobial properties (Bhuiyan et al., 2006).

Antiasthma Potential

Triazolo[1,5-c]pyrimidines, which share structural similarities with the compound, have been found to act as mediator release inhibitors, showing potential as antiasthma agents (Medwid et al., 1990).

Synthesis and Reactions

The compound is involved in various synthesis and reaction processes, leading to the formation of diverse heterocyclic compounds. These synthetic processes are essential in pharmaceutical and chemical research for developing new therapeutic agents and materials (Schäfer et al., 1991).

Preparation of Novel Heterocycles

Research has been conducted on the preparation of novel heterocycles, such as azolo-as-triazines, which are structurally related to the compound. These new heterocycles can have specific in vitro antimicrobial activity, expanding the potential applications in medicinal chemistry (Novinson et al., 1976).

Synthesis of Triazolo-pyridazine Substituted Piperazines

The synthesis of triazolo-pyridazine substituted piperazines, related to the compound, has been explored for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 inhibition and insulinotropic activities, suggesting their utility in diabetes treatment (Bindu et al., 2019).

Structural Analysis in Medicinal Chemistry

Structural analysis of pyridazine analogs, including those related to the compound, has shown significant pharmaceutical importance. These analyses aid in understanding the molecular interactions and properties crucial for drug development (Sallam et al., 2021).

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the known activities of similar compounds, it could potentially be a candidate for drug development .

Properties

IUPAC Name

5-chloro-6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN8/c1-25(18-14(19)6-11(7-20)8-21-18)13-9-26(10-13)16-5-4-15-22-23-17(12-2-3-12)27(15)24-16/h4-6,8,12-13H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUAVOMZWDPSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=C(C=C(C=N5)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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